molecular formula C27H31FN4O4 B6550643 N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 1040655-15-9

N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Katalognummer: B6550643
CAS-Nummer: 1040655-15-9
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: IBPRCASNFJNOHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a synthetic organic compound featuring a tetrahydroquinazolinone core substituted with a pentanamide chain. The structure includes:

  • Tetrahydroquinazolinone moiety: A bicyclic system with two ketone groups at positions 2 and 2.
  • Carbamoylmethyl group: Attached to the nitrogen at position 1, functionalized with a 4-fluorophenyl carbamoyl substituent.
  • Pentanamide side chain: Terminating in a cyclohexyl group.

Eigenschaften

IUPAC Name

N-cyclohexyl-5-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O4/c28-19-13-15-21(16-14-19)30-25(34)18-32-23-11-5-4-10-22(23)26(35)31(27(32)36)17-7-6-12-24(33)29-20-8-2-1-3-9-20/h4-5,10-11,13-16,20H,1-3,6-9,12,17-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPRCASNFJNOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves multi-step reactions that integrate cyclization and functional group modifications. The compound's structure is characterized by the presence of a cyclohexyl group, a tetrahydroquinazoline core, and a fluorophenyl substituent which are crucial for its biological activity.

Synthetic Route Example

  • Formation of Tetrahydroquinazoline : Start with appropriate aniline derivatives and carbonyl compounds to form the tetrahydroquinazoline scaffold.
  • Introduction of Cyclohexyl Group : Employ alkylation techniques to introduce the cyclohexyl moiety.
  • Carbamoylation : React with 4-fluorobenzoyl chloride to incorporate the carbamoyl group.
  • Final Amide Formation : Conclude with amide bond formation with pentanoic acid derivatives.

Antiproliferative Properties

Research indicates that N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : U937 (human myeloid leukemia), HeLa (cervical cancer), and MCF7 (breast cancer).
  • Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the cyclohexyl and fluorophenyl groups can significantly affect the compound's potency. For example:

SubstituentEffect on Activity
Cyclohexyl groupEssential for binding affinity
Fluorine atomEnhances lipophilicity and cellular uptake
Amide linkageCritical for biological activity

Study 1: Anticancer Activity

In a study published in 2023, researchers synthesized a series of quinazoline derivatives including N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide. The results indicated that this compound exhibited an IC50 value of 12 µM against U937 cells, demonstrating its potential as an anticancer agent .

Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of the compound using mouse models with induced tumors. The treated group showed a significant reduction in tumor size compared to controls after four weeks of treatment. Histological analysis confirmed apoptosis in tumor tissues .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs from Published Literature

Key analogs and their distinguishing features are summarized below:

Compound Name R1 (Carbamoyl Substituent) R2 (Amide Terminal) Molecular Weight (g/mol) Source
N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide 4-fluorophenyl Cyclohexyl 524.56 (calculated) Target compound
N-[(furan-2-yl)methyl]-5-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide 4-methoxyphenyl Furan-2-ylmethyl 504.53
5-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide 3-methylphenyl Isopropyl 478.55 (calculated)
(2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide 4-fluorophenyl (bis) Hydroxybenzyl 454.46

Key Structural and Functional Differences

Substituent Effects on Pharmacokinetics
  • 4-Fluorophenyl vs. 4-Methoxyphenyl (R1) :

    • The 4-fluorophenyl group in the target compound enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, compared to the 4-methoxyphenyl analog (electron-donating methoxy group) .
    • Methoxy substituents may increase solubility but reduce membrane permeability.
  • Cyclohexyl vs. The furan-2-ylmethyl group in introduces aromatic heterocyclic character, which may influence π-π stacking interactions with biological targets.
Biotransformation Considerations
  • The metabolite (2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide from shares a pentanamide backbone but lacks the tetrahydroquinazolinone core. Its hydroxylated phenyl groups suggest increased polarity and faster renal clearance compared to the target compound.

Hypothetical Activity Profiles

While direct pharmacological data are absent, structural parallels to known bioactive molecules allow for informed speculation:

  • Fluorophenyl Substituents : Often associated with enhanced binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.